

4,6-Dichloropicolinamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloropicolinamide

Cat. No.: B1321694

[Get Quote](#)

An In-Depth Technical Guide to 4,6-Dichloropicolinamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4,6-Dichloropicolinamide** (CAS Number: 98141-39-0), a halogenated pyridine derivative. Given its structural motifs, this compound stands as a molecule of interest for exploratory research in medicinal chemistry and materials science. This document synthesizes its chemical identity, plausible synthetic routes, potential biological significance based on analogous structures, and essential safety protocols.

Core Chemical Identity

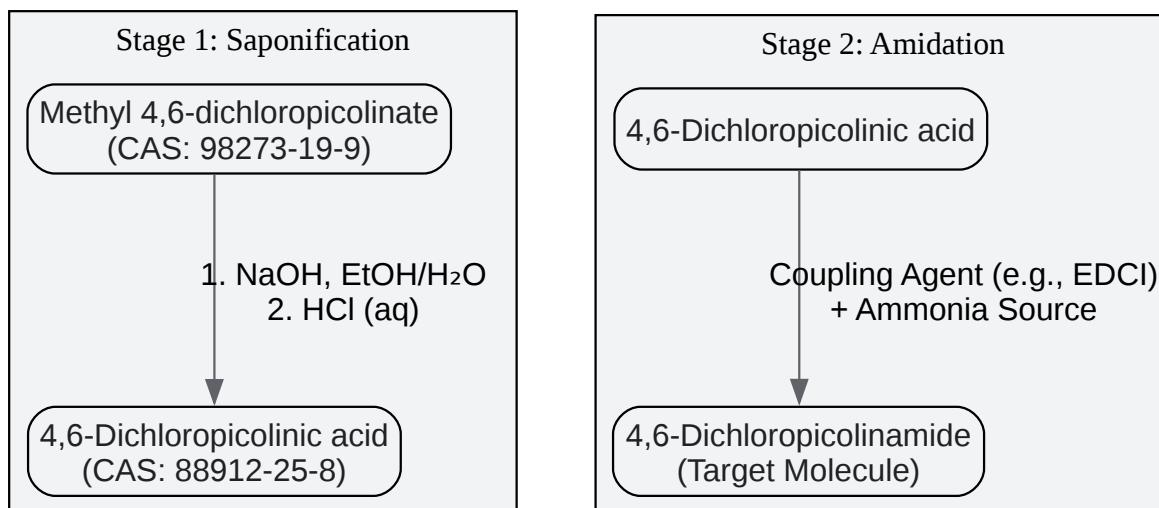
4,6-Dichloropicolinamide, also known as 4,6-dichloropyridine-2-carboxamide, is a dichlorinated derivative of picolinamide. The presence of chlorine atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Its core identifiers are summarized below.

Identifier	Value	Source
CAS Number	98141-39-0	--INVALID-LINK-- [1]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O	Generated from Structure
Molecular Weight	191.01 g/mol	Generated from Formula
IUPAC Name	4,6-dichloropyridine-2-carboxamide	Generated from Structure
Canonical SMILES	C1=C(C=NC(=C1Cl)C(=O)N)C I	Generated from Structure
InChI Key	SGEUSQVGQJPCRE-UHFFFAOYSA-N	Generated from Structure
InChI	InChI=1S/C6H4Cl2N2O/c7-4-2-5(8)10-3(1)6(9)11/h1-2H, (H2,9,11)	Generated from Structure

Synthesis and Chemical Logic

While a specific, peer-reviewed synthesis for **4,6-Dichloropicolinamide** is not extensively documented, a logical and robust synthetic pathway can be constructed from its carboxylic acid or ester precursors. The key transformation is a standard amidation reaction. The overall synthesis can be envisioned as a two-stage process starting from the corresponding methyl ester, Methyl 4,6-dichloropicolinate.

Stage 1: Saponification of the Ester Precursor


The synthesis begins with the hydrolysis (saponification) of Methyl 4,6-dichloropicolinate (CAS 98273-19-9) to its corresponding carboxylic acid, 4,6-Dichloropicolinic acid (CAS 88912-25-8). This is a standard and high-yielding reaction. The choice of a base like sodium hydroxide in an alcohol-water solvent system is driven by the need to ensure solubility of the ester and facilitate the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The subsequent acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate, which can then be isolated.[\[2\]](#)

Stage 2: Amidation of the Carboxylic Acid

The conversion of 4,6-Dichloropicolinic acid to the target amide is the critical step. There are two primary, well-established methodologies for this transformation:

- Activation to Acid Chloride: The carboxylic acid can be converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride. This intermediate is not typically isolated but is reacted *in situ* with ammonia (or an ammonia source like ammonium hydroxide) to form the primary amide. This method is highly effective but requires careful handling of the corrosive and moisture-sensitive reagents.
- Peptide Coupling: A milder and more common laboratory-scale approach involves the use of peptide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBr) convert the carboxylic acid into an activated ester *in situ*. This activated intermediate readily reacts with an amine—in this case, ammonia or an equivalent—to form the amide bond. This method avoids harsh conditions and is tolerant of a wider range of functional groups.

The diagram below illustrates the logical workflow for the synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4,6-Dichloropicolinamide**.

Potential Biological Activity and Research Applications

Direct biological studies on **4,6-Dichloropicolinamide** are not prominent in the current literature. However, the dichloropyridine carboxamide scaffold is a recognized pharmacophore in drug discovery, suggesting potential areas for investigation.

- **Antimicrobial Agents:** Pyridine carboxamide derivatives have been explored for their antimicrobial properties. The pyridine ring can act as a bioisostere for other aromatic systems, and the amide linkage provides a crucial hydrogen bonding motif for interaction with biological targets. Studies on related pyridine-3-carboxamide analogs have demonstrated their efficacy in controlling bacterial pathogens.^[3] The specific substitution pattern of **4,6-Dichloropicolinamide** could modulate this activity.
- **Anticancer Research:** Dichlorinated aromatic systems are frequently investigated as potential anticancer agents. For instance, 2-phenol-4,6-dichlorophenyl-pyridines have been synthesized and evaluated as inhibitors of human DNA topoisomerases, which are key enzymes in DNA replication and vital targets for chemotherapy. The structural similarity suggests that **4,6-Dichloropicolinamide** could be a candidate for screening in cancer cell proliferation assays.
- **Chemical Biology and Probe Development:** As a structurally defined small molecule, it could serve as a fragment or building block for creating larger, more complex molecules for chemical biology applications, such as the development of probes for target identification or as a component in PROTACs (PROteolysis TArgeting Chimeras), given that related structures are used as protein degrader building blocks.^[4]

Experimental Protocol: Representative Amidation

The following protocol is a representative procedure for the synthesis of **4,6-Dichloropicolinamide** from its carboxylic acid precursor using a standard peptide coupling method.

Objective: To synthesize **4,6-Dichloropicolinamide** from 4,6-Dichloropicolinic acid.

Materials:

- 4,6-Dichloropicolinic acid (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
- 1-Hydroxybenzotriazole (HOBr) (1.2 eq)
- Ammonium chloride (NH₄Cl) (1.5 eq)
- Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-Dichloropicolinic acid (1.0 eq), EDCI (1.2 eq), and HOBr (1.2 eq).
- Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).
- Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBr ester.
- Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF and add DIPEA (3.0 eq). Add this solution to the reaction mixture. The DIPEA neutralizes the HCl salt of the amine and drives the reaction.

- Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
- Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO_3 solution (2x), water (1x), and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **4,6-Dichloropicolinamide**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4,6-Dichloropicolinamide** is not readily available, data from structurally similar compounds, such as 4,6-Dichloropyrimidine, indicate that this class of chemicals should be handled with care.

- Hazard Classification: Based on analogous compounds, **4,6-Dichloropicolinamide** should be considered harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin irritation and serious eye damage.[5]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling Precautions: Avoid generating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound may be toxic to aquatic life, and release into the environment should be avoided.

Disclaimer: The toxicological properties of **4,6-Dichloropicolinamide** have not been thoroughly investigated. All handling should be performed by trained personnel assuming the compound is hazardous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4,6-Dichloropicolinamide CAS number and chemical identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321694#4-6-dichloropicolinamide-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com